2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound of interest in pharmaceutical and biochemical research. It is classified as an imidazole derivative, which is significant due to the biological activities associated with imidazole-containing compounds, particularly in medicinal chemistry. This compound is used primarily as an intermediate in the synthesis of various pharmaceuticals, including agents targeting bone diseases.
The compound is derived from 2-propylimidazole and chloroacetic acid through nucleophilic substitution reactions. It falls under the category of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's CAS number is 3251-69-2, and it has been identified as a relevant substance in the context of drug development and toxicology studies .
The synthesis of 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves a two-step process:
The synthesis can be optimized using continuous flow reactors to improve mixing and heat transfer efficiency. This method can increase yield and purity while reducing reaction times compared to traditional batch methods.
The molecular formula of 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride is . Its structure features an imidazole ring linked to an acetic acid moiety, with a propyl group substituent on the imidazole ring.
This structure contributes to its reactivity and interaction with biological targets .
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo several chemical reactions:
For oxidation, reagents like hydrogen peroxide or m-chloroperbenzoic acid are typically used. Reduction reactions may involve lithium aluminum hydride or sodium borohydride, while halogenating agents like bromine or chlorine facilitate substitution reactions .
The mechanism of action for 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride is primarily through its interaction with various biological targets, including enzymes and receptors. The imidazole ring's ability to coordinate with metal ions allows it to modulate enzyme activity and influence receptor signaling pathways, leading to potential therapeutic effects in treating diseases .
These properties make it suitable for various pharmaceutical applications .
The primary applications of 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride are in scientific research and pharmaceutical development:
This compound represents a valuable tool in medicinal chemistry due to its unique structural features and potential therapeutic applications .
2-(2-Propyl-1H-imidazol-1-yl)acetic acid hydrochloride (C₈H₁₃ClN₂O₂) serves as a sophisticated molecular building block for nitrogen-containing bisphosphonates (N-BPs), a cornerstone class of antiresorptive agents. Its structural significance lies in the propyl-substituted imidazole moiety, which is enzymatically integrated into the final BP architecture. This heterocyclic unit enables potent inhibition of farnesyl diphosphate synthase (FDPS), a key branch-point enzyme in the mevalonate pathway. FDPS inhibition disrupts the prenylation of small GTPases (e.g., Rab, Ras, Rho) in osteoclasts, ultimately suppressing bone resorption [2].
The compound’s hydrochloride salt form enhances stability and crystallinity—critical attributes for pharmaceutical processing. Its molecular design exemplifies the structure-activity relationship (SAR) principles governing N-BPs:
Table 1: Molecular Properties of 2-(2-Propyl-1H-Imidazol-1-yl)Acetic Acid Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 58571266 (free acid); Unspecified (HCl salt) | [1] |
| Molecular Formula | C₈H₁₃ClN₂O₂ (HCl salt) | [1] [5] |
| Molecular Weight | 204.66 g/mol (HCl salt) | [5] |
| Key Functional Groups | Imidazole ring, carboxylic acid, hydrochloride salt | [5] [6] |
| Bioactive Role | FDPS inhibitor precursor | [2] |
The synthesis of imidazole-acetic acid derivatives emerged from empirical bisphosphonate development in the 1960s–1990s. Early routes to analogs like imidazol-1-yl-acetic acid (precursor to zoledronic acid) faced scalability challenges due to:
Table 2: Evolution of Synthetic Routes for Imidazole-Acetic Acid Intermediates
| Synthetic Era | Methodology | Limitations | Advances |
|---|---|---|---|
| Early (1980s–1990s) | Alkylation with methyl/bromoacetate + aqueous hydrolysis | Low yields (≤50%), difficult isolation | Established proof-of-concept |
| Mid-2000s | Benzyl ester protection + catalytic deprotection | Pd/C hydrogenation risks, HCl hydrolysis impurities | Avoided aqueous workup |
| Modern (Post-2008) | tert-Butyl ester cleavage with TiCl₄ (non-aqueous) | Requires anhydrous conditions | 83% yield, direct HCl salt crystallization [10] |
A paradigm shift arrived with non-aqueous deprotection methodologies:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1